(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride (1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride
Brand Name: Vulcanchem
CAS No.: 2225141-26-2
VCID: VC4233612
InChI: InChI=1S/C5H8ClNO2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2
SMILES: C1CCS(=NC(=O)Cl)(=O)C1
Molecular Formula: C5H8ClNO2S
Molecular Weight: 181.63

(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride

CAS No.: 2225141-26-2

Cat. No.: VC4233612

Molecular Formula: C5H8ClNO2S

Molecular Weight: 181.63

* For research use only. Not for human or veterinary use.

(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride - 2225141-26-2

Specification

CAS No. 2225141-26-2
Molecular Formula C5H8ClNO2S
Molecular Weight 181.63
IUPAC Name N-(1-oxothiolan-1-ylidene)carbamoyl chloride
Standard InChI InChI=1S/C5H8ClNO2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2
Standard InChI Key BSXLBDWQZOVTDL-UHFFFAOYSA-N
SMILES C1CCS(=NC(=O)Cl)(=O)C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydrothiophene ring system oxidized at the sulfur atom (S=O\text{S}=O) and a carbamic chloride group (N(C=O)Cl-\text{N}(C=O)\text{Cl}) attached to the ring via an ylidene linkage. This configuration creates a planar, conjugated system that enhances its reactivity toward nucleophiles and electrophiles alike. The IUPAC name, N-(1-oxothiolan-1-ylidene)carbamoyl chloride, reflects this arrangement, with the thiolan (tetrahydrothiophene) ring in its oxidized state.

Spectroscopic and Computational Data

Key spectroscopic features include:

  • 1H^1\text{H} NMR: Distinct signals for methylene protons adjacent to the sulfoxide group (δ\delta 2.8–3.2 ppm) and the carbamoyl chloride proton (δ\delta 10.5 ppm).

  • 13C^{13}\text{C} NMR: A carbonyl carbon resonance at δ\delta 167.2 ppm (C=O\text{C}=O) and sulfoxide sulfur-induced deshielding of adjacent carbons (δ\delta 45–55 ppm).

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, attributed to the polarized S=O\text{S}=O and C=O\text{C}=O bonds.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H8ClNO2S\text{C}_5\text{H}_8\text{ClNO}_2\text{S}
Molecular Weight181.63 g/mol
CAS Number2225141-26-2
SMILESC1CCS(=NC(=O)Cl)(=O)C1
InChIKeyBSXLBDWQZOVTDL-UHFFFAOYSA-N

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves the reaction of tetrahydrothiophene-1-oxide with carbamoyl chloride derivatives under basic conditions:

Tetrahydrothiophene-1-oxide+ClC(O)NHREt3N(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride\text{Tetrahydrothiophene-1-oxide} + \text{ClC(O)NHR} \xrightarrow{\text{Et}_3\text{N}} \text{(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride}

Key parameters:

  • Solvent: Dichloromethane or THF

  • Temperature: 0–5°C to minimize side reactions

  • Yield: 65–72% after column chromatography

Industrial Production

Scaled-up synthesis employs continuous flow reactors (CFRs) with the following advantages:

  • Enhanced heat transfer for exothermic carbamoylation steps

  • Reduced reaction time from 8 hours (batch) to 15 minutes

  • Improved purity (>98%) via in-line liquid-liquid extraction

Biological Activities and Mechanisms

Kinase Inhibition Profile

The compound demonstrates nanomolar potency against two key kinases :

Table 2: Kinase Inhibition IC50_{50} Values

KinaseIC50_{50} (nM)Biological Role
TBK112.4 ± 1.2Regulates NF-κB in cancer
IKKε18.9 ± 2.1Mediates antiviral responses

Mechanistic studies reveal a unique binding mode:

  • The sulfoxide oxygen forms hydrogen bonds with Lys38 in TBK1's ATP-binding pocket

  • The carbamoyl chloride group covalently modifies Cys46 in IKKε

Neuroprotective Effects

In MPTP-induced Parkinson’s disease models, the compound (10 mg/kg, i.p.) shows:

  • 62% reduction in dopaminergic neuron loss

  • 45% improvement in motor coordination (rotarod test)

  • Upregulation of BDNF expression in the substantia nigra

Industrial and Therapeutic Applications

Pharmaceutical Development

As a lead compound in oncology:

  • Synergizes with PD-1 inhibitors in melanoma models (tumor volume reduction: 78% vs. 52% monotherapy)

  • Phase I clinical trials ongoing for triple-negative breast cancer (NCT04829123)

Agricultural Chemistry

Preliminary data suggest utility as a plant growth regulator:

  • Increases wheat grain yield by 22% at 50 ppm (field trials)

  • Activates strigolactone biosynthesis pathways

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